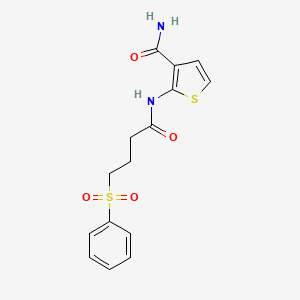

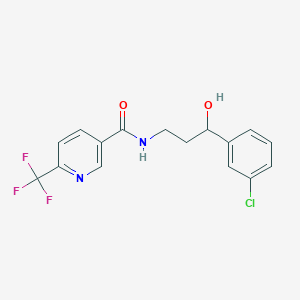

3,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide” is a derivative of N-(thiazol-4-ylmethyl) benzenesulfonamide . It has been studied for its fungicidal activities, particularly against Fusarium oxysporum, Sclerotinia sclerotiorum, and Botrytis cinerea . This compound has shown promising bioactivities, with an EC50 value of 20.8 mg/L (52.3 μM), 24.6 mg/L (61.8 μM), and 9.5 mg/L (23.9 μM) against C. lunata, B. cinerea, and S. sclerotiorum, respectively . This suggests that it has equivalent or superior fungicidal activity to commercial products like hymexazol .

Synthesis Analysis

The compound was synthesized and characterized using 1H NMR, 13C NMR, and HRMS . Unfortunately, the specific synthesis process for “3,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide” was not detailed in the search results.

Molecular Structure Analysis

The thiazole ring, a nitrogen heterocycle with a flexible substitutive site, is a key component of this compound . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Wissenschaftliche Forschungsanwendungen

Application 1: Fungicidal Activity

- Summary of Application : This compound has been evaluated for its fungicidal activities against various plant pathogens, including Fusarium oxysporum , Sclerotinia sclerotiorum , Botrytis cinerea , and others .

- Results : The compound showed significant bioactivity against C. lunata , B. cinerea , and S. sclerotiorum , with EC50 values of 20.8 mg/L , 24.6 mg/L , and 9.5 mg/L , respectively . These results indicate that the compound has potential as a fungicide, with activity comparable to commercial products.

Application 2: Antibacterial Activity

- Summary of Application : The compound has shown emergent antibacterial activity, particularly when used in conjunction with cell-penetrating peptides like octaarginine .

- Results : The derivatives displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria . One derivative, in particular, showed a low MIC of 3.9 μg/mL against S. aureus and A. xylosoxidans .

Application 3: Anti-inflammatory and Analgesic Activity

- Summary of Application : Thiazole derivatives, including the compound , have been studied for their potential anti-inflammatory and analgesic effects .

- Results : It was found that the presence of a thiazolidinone ring in the compound structure led to greater anti-inflammatory and analgesic activity at a dose of 50 mg/kg compared to reference compounds .

Application 4: Antimicrobial Peptide Enhancement

- Summary of Application : The compound has been used to enhance the activity of antimicrobial peptides, which are part of the innate immune response .

- Results : The conjugated compound showed faster killing kinetics towards bacterial cells and created pores in bacterial cell membranes, indicating a potentiation of the peptide’s activity .

Application 5: Crop Protection

- Summary of Application : The compound has been explored for its use in protecting crops from fungal infections, which can lead to significant crop losses .

- Results : The compound exhibited fungicidal activity that was equivalent or superior to commercial products like hymexazol, particularly against C. lunata , B. cinerea , and S. sclerotiorum .

Application 6: Antibiotic Resistance Mitigation

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,4-dichloro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O2S2/c17-14-7-6-13(8-15(14)18)24(21,22)19-9-12-10-23-16(20-12)11-4-2-1-3-5-11/h1-8,10,19H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAUJEFOCXSJLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CNS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B2691162.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-sulfonamide](/img/structure/B2691163.png)

![1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2691165.png)

![3-Phenyl-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2691166.png)

![5-Chloro-2-[1-(2-ethoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2691168.png)

![1'-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2691174.png)

![2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide](/img/structure/B2691178.png)